3,5-Diethylphenol

Lipophilicity Environmental Fate Partitioning

3,5-Diethylphenol (CAS 1197-34-8) is a meta-substituted dialkylphenol characterized by a phenolic core with ethyl groups at the 3- and 5-positions. This substitution pattern classifies it as a sterically hindered phenol, a structural feature that directly influences its chemical reactivity, physical properties, and biological interactions.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1197-34-8
Cat. No. B075064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethylphenol
CAS1197-34-8
Synonyms3,5-diethylphenol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)O)CC
InChIInChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3
InChIKeyLPCJHUPMQKSPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethylphenol (CAS 1197-34-8): A Meta-Substituted Dialkylphenol for Synthesis and Material Science


3,5-Diethylphenol (CAS 1197-34-8) is a meta-substituted dialkylphenol characterized by a phenolic core with ethyl groups at the 3- and 5-positions [1]. This substitution pattern classifies it as a sterically hindered phenol, a structural feature that directly influences its chemical reactivity, physical properties, and biological interactions . The compound serves as a versatile intermediate for the synthesis of antioxidants, polymers, and specialty chemicals, where the specific placement of the ethyl groups is critical for downstream performance .

Why 3,5-Diethylphenol Cannot Be Substituted by Other Alkylphenols in Critical Applications


Dialkylphenols are not a monolithic class; the position and identity of alkyl substituents govern key properties such as lipophilicity, steric hindrance around the phenolic -OH, and electronic effects on the aromatic ring [1]. For 3,5-diethylphenol, the specific combination of two ethyl groups at the meta-positions creates a unique steric and electronic environment. Direct substitution with a 3,5-dimethylphenol analog, for instance, will result in a lower log KOW (estimated ~2.5 vs. 3.6) and reduced steric bulk, fundamentally altering the molecule's behavior in biphasic systems, membrane permeability, and radical scavenging kinetics [2]. The following evidence quantifies these non-fungible differences.

Quantitative Differentiation of 3,5-Diethylphenol from Structural Analogs


Lipophilicity (log KOW) Comparison Against 3-Ethylphenol and 3,5-Dimethylphenol

The octanol-water partition coefficient (log KOW) is a critical parameter for predicting a compound's environmental fate, bioaccumulation potential, and behavior in biphasic chemical reactions. 3,5-Diethylphenol exhibits a log KOW of 3.6, which is significantly higher than that of its mono-substituted analog, 3-ethylphenol (log KOW = 2.4), and exceeds the class-typical value for the dimethyl analog, 3,5-dimethylphenol [1]. This quantifies the enhanced lipophilic character conferred by the additional ethyl group.

Lipophilicity Environmental Fate Partitioning

Melting Point Comparison Against 3,5-Dimethylphenol

The melting point is a key parameter for assessing a compound's suitability for solid-state formulations or its behavior during storage and processing. 3,5-Diethylphenol has a reported melting point of 76 °C . In contrast, its direct methyl analog, 3,5-dimethylphenol, has a reported melting point of approximately 64-66 °C [1]. This difference is a direct consequence of the increased molecular weight and altered intermolecular forces due to the ethyl substituents.

Thermal Properties Formulation Solid-State

Estrogen Receptor (ER) Agonist Classification Versus 3-Ethylphenol and Other Analogs

In the context of potential endocrine-disrupting properties, 3,5-diethylphenol is categorized as an ER agonist with a 'Possible concern' designation [1]. This classification places it in the same category as 3-ethylphenol but differentiates it from alkylphenols that are not listed or have a 'No listing' status. This information is critical for environmental risk assessments and for applications where human or ecological exposure is a concern.

Endocrine Disruption Toxicity Risk Assessment

Precision Application Scenarios for 3,5-Diethylphenol Based on Quantitative Evidence


Synthesis of Lipophilic Antioxidants for Polymer Stabilization

The elevated log KOW of 3.6 makes 3,5-diethylphenol an ideal starting material for designing lipophilic phenolic antioxidants that must partition into non-polar media like rubber, polyolefins, or lubricants [1]. The ethyl groups provide sufficient steric hindrance to stabilize the resulting phenoxy radical, while the increased lipophilicity ensures the antioxidant remains in the polymer matrix rather than migrating to the surface .

Building Block for Host-Guest Chemistry and Macrocycle Synthesis

The defined 3,5-substitution pattern on a phenol core is a prized scaffold for constructing macrocycles like calixarenes [1]. The specific 3,5-diethyl geometry dictates the shape and size of the resulting molecular cavity, which in turn determines its molecular recognition properties. Substituting a different dialkylphenol would produce a macrocycle with a different cavity, altering its host-guest selectivity.

Metabolic Studies as a Key Intermediate or Probe Molecule

The documented metabolism of 2,6-diethylaniline to 4-amino-3,5-diethylphenol highlights the compound's relevance in toxicological and pharmacological research [1]. Its unique 3,5-diethylphenol structure serves as a specific metabolite, allowing researchers to track biotransformation pathways that would not be observed with dimethyl or other alkyl analogs. This specificity is crucial for accurate metabolic profiling.

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